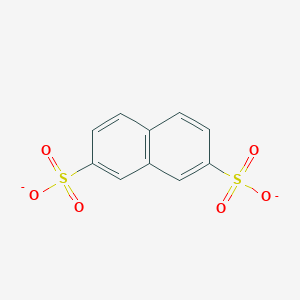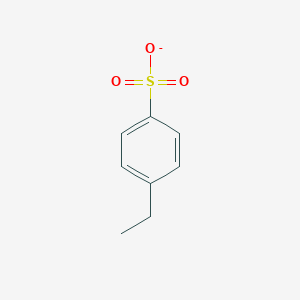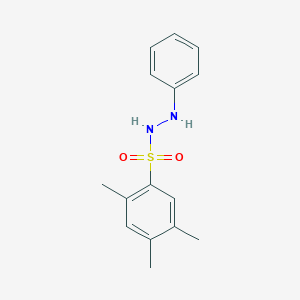
2,7-Naphthalenedisulfonate
Overview
Description
2,7-Naphthalenedisulfonate (NDS) is a chemical compound that belongs to the class of aromatic sulfonates. It is a white crystalline powder that is soluble in water and commonly used in scientific research. NDS has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. In
Scientific Research Applications
Environmental Applications
2,7-Naphthalenedisulfonate has been utilized in environmental applications, particularly in the analysis and treatment of industrial effluents. For instance, it has been used in solid-phase extraction procedures to enrich benzene- and naphthalenesulfonates from industrial wastewaters, aiding in the removal of these pollutants from water sources. This process employs specific sorbents and ion-pair liquid chromatography coupled with mass spectrometry for effective detection and analysis (Alonso, Castillo, & Barceló, 1999).
Corrosion Inhibition
In the field of corrosion science, 2,7-Naphthalenedisulfonate has demonstrated effectiveness as a corrosion inhibitor. Studies show that it can inhibit corrosion on metal surfaces, particularly on iron electrodes in acidic environments. The efficiency of this inhibition increases with the concentration of the compound, indicating its potential use in industrial applications to protect metal surfaces from corrosive damage (Vračar & Draẑić, 2002).
Interaction with Cationic Dyes
In aqueous solutions, 2,7-Naphthalenedisulfonate has been studied for its interactions with cationic dyes like Methylene Blue. The compound causes shifts in the absorption and fluorescence spectra of the dye, indicating complex formation. This property is vital for understanding dye behavior in various industrial processes and environmental applications (Hamai, 1985).
Supramolecular Chemistry
In the realm of supramolecular chemistry, 2,7-Naphthalenedisulfonate is used to form complex architectures with lanthanides and phenanthroline. These structures have potential applications in materials science and coordination chemistry, highlighting the compound's versatility in forming diverse molecular arrangements (Zhao et al., 2007).
Photocatalytic Degradation
The photocatalytic degradation of 2,7-Naphthalenedisulfonate has been studied, particularly in the context of environmental remediation. This research focuses on the degradation pathways and the formation of intermediates, providing insights into how this compound and its derivatives can be effectively removed from wastewater and other polluted environments (Szabó-Bárdos et al., 2008).
Chromatography
In chromatographic applications, naphthalenesulfonates, including 2,7-Naphthalenedisulfonate, have been used as mobile phases for anion-exchange chromatography. Their utility in separating and detecting inorganic and organic anions showcases their role in analytical chemistry (Maki & Danielson, 1991).
Solid-State Structures
The study of solid-state structures of 2,7-Naphthalenedisulfonate has revealed its ability to form lamellar three-dimensional networks in combination with various metal ions. These findings are significant for developing new materials and understanding the structural aspects of metal-organic frameworks (Cai et al., 2001).
properties
IUPAC Name |
naphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFVXYKHXVYAB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)